molecular formula C10H20O2 B13627154 (1-Methoxy-3,5-dimethylcyclohexyl)methanol

(1-Methoxy-3,5-dimethylcyclohexyl)methanol

Cat. No.: B13627154
M. Wt: 172.26 g/mol
InChI Key: SPPSGPBQWBQRSP-UHFFFAOYSA-N
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Description

(1-Methoxy-3,5-dimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O2 It is a derivative of cyclohexane, featuring a methoxy group and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3,5-dimethylcyclohexyl)methanol typically involves the reaction of 3,5-dimethylcyclohexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxy intermediate, which is then reduced to yield the final product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3,5-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1-Methoxy-3,5-dimethylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, such as fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (1-Methoxy-3,5-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclohexane ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanemethanol: Lacks the methoxy and methyl groups, resulting in different chemical properties.

    1-Methoxy-3-methylcyclohexanol: Similar structure but with only one methyl group.

    3,5-Dimethylcyclohexanol: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

(1-Methoxy-3,5-dimethylcyclohexyl)methanol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1-methoxy-3,5-dimethylcyclohexyl)methanol

InChI

InChI=1S/C10H20O2/c1-8-4-9(2)6-10(5-8,7-11)12-3/h8-9,11H,4-7H2,1-3H3

InChI Key

SPPSGPBQWBQRSP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(CO)OC)C

Origin of Product

United States

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